3-ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(3-imidazol-1-ylpropyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-3-19-10-12(14(17-19)21-4-2)13(20)16-6-5-8-18-9-7-15-11-18/h7,9-11H,3-6,8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFYHRPVLUGNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyrazole intermediates. One common method involves the alkylation of 1H-imidazole with 3-bromopropylamine, followed by the reaction with ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of the compound results in the formation of amines .
Scientific Research Applications
3-ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Pyrazole-4-carboxamide Derivatives
Compound 41 (3-methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide) shares a pyrazole-carboxamide backbone but differs in substituents:
- Trifluoromethylpyridine group : Enhances lipophilicity and electron-withdrawing properties compared to the ethoxy group in the target compound.
- Methyl-imidazole side chain : Reduces steric bulk compared to the target’s 3-(1H-imidazol-1-yl)propyl group.
- Synthesis and Purity : Achieved 98.67% HPLC purity, suggesting robust synthetic protocols for similar carboxamides .
Benzamide Derivatives (Compounds 5–9, )
These compounds feature a benzamide core linked to the 3-(1H-imidazol-1-yl)propyl group, with substituents like fluoro, nitro, and trifluoromethyl on the benzene ring:
- Synthetic Yields : Ranged from 35% to 65%, highlighting variability in reaction efficiency compared to the target compound’s unrecorded yield.
Sulfonamide Derivatives (ZINC8132546, )
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide replaces the carboxamide with a sulfonamide group:
- Sulfonamide vs.
- Bromo and Methoxy Substituents : Increase molecular weight and halogen-mediated hydrophobic interactions .
Physicochemical and Spectral Comparisons
Biological Activity
3-Ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a pyrazole core and imidazole moiety, suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N4O2, indicating the presence of various functional groups that may influence its biological activity. The compound's structural features include:
- Pyrazole ring : A common scaffold in medicinal chemistry known for various biological activities.
- Imidazole group : Often involved in enzyme inhibition and receptor binding.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Such interactions can lead to modulation of biochemical pathways, potentially resulting in therapeutic effects. For instance, compounds with similar structures have shown promise as inhibitors of certain enzymes involved in inflammatory processes and cancer progression .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A comparative analysis showed that certain derivatives exhibited up to 85% inhibition at concentrations around 10 µM, indicating strong anti-inflammatory properties .
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit anticancer properties. In vivo studies using carrageenan-induced edema models have shown that related compounds significantly reduce tumor growth and metastasis. The mechanism often involves apoptosis induction in cancer cells, with some derivatives demonstrating cytotoxicity comparable to established chemotherapeutic agents .
Case Studies
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step processes including alkylation reactions. Crystallographic studies can provide insights into geometric parameters essential for understanding its reactivity.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Key Characterization |
|---|---|---|---|
| Amidation | EDCI, HOBt, DMF, 50°C, 12h | 35–45% | ¹H NMR (DMSO-d₆): δ 11.55 (s, 1H, NH), 8.63 (s, imidazole-H) |
| Purification | Ethanol/water recrystallization | 98% HPLC purity | LC-MS: [M+H]⁺ = 335.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
